

Application Notes and Protocols for DS18561882 in Breast Cancer Studies

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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Introduction

DS18561882 is a potent and selective, orally available inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.^{[1][2]} MTHFD2 is highly expressed in various cancer types, including breast cancer, while its expression in normal adult tissues is low, making it an attractive therapeutic target.^{[1][2]} Elevated MTHFD2 expression is often correlated with poor prognosis in breast cancer. Inhibition of MTHFD2 disrupts the synthesis of purines and other essential molecules, leading to the suppression of cancer cell proliferation and tumor growth.^{[1][2]} These application notes provide detailed protocols for evaluating the efficacy of **DS18561882** in breast cancer models.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DS18561882** from preclinical studies.

Table 1: In Vitro Activity of **DS18561882**

Parameter	Value	Cell Line	Reference
MTHFD2 IC ₅₀	6.3 nM	Enzyme Assay	[1]
MTHFD1 IC ₅₀	570 nM	Enzyme Assay	[1]
GI ₅₀	140 nM	MDA-MB-231	[1][2]

Table 2: In Vivo Efficacy of **DS18561882** in a Breast Cancer Xenograft Model

Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Mouse Xenograft	30 mg/kg, BID, oral	Dose-dependent	[2]
Mouse Xenograft	100 mg/kg, BID, oral	Dose-dependent	[2]
Mouse Xenograft	300 mg/kg, BID, oral	67%	[2]

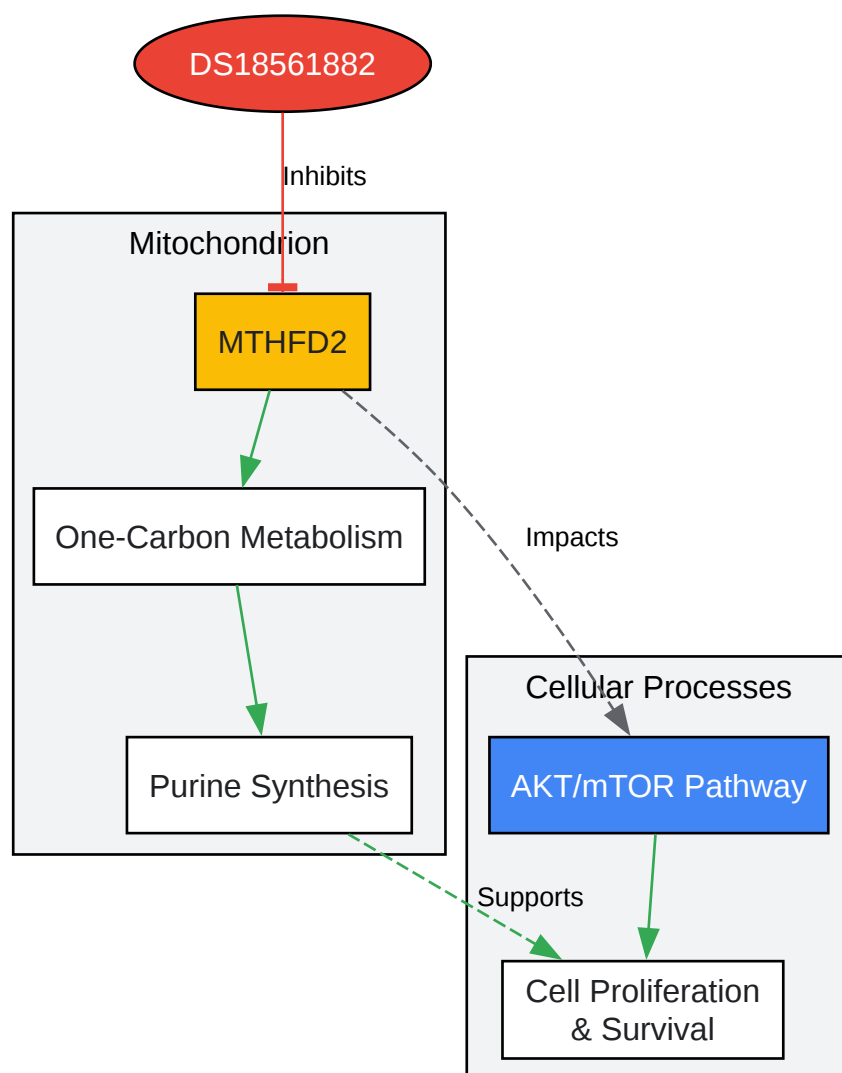
Table 3: Pharmacokinetic Profile of **DS18561882** (Oral Administration)

Dose	C _{max} (µg/mL)	t _{1/2} (hours)	AUC (µg·h/mL)	Reference
30 mg/kg	11.4	2.21	64.6	[1]
100 mg/kg	56.5	2.16	264	[1]
300 mg/kg	90.1	2.32	726	[1]

Signaling Pathway

MTHFD2 plays a critical role in mitochondrial one-carbon metabolism, which is essential for the de novo synthesis of purines and thymidylate, building blocks for DNA and RNA. By inhibiting MTHFD2, **DS18561882** disrupts this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.

Downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for cell proliferation and survival, are also impacted by the metabolic stress induced by MTHFD2 inhibition.



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Figure 1: Simplified signaling pathway of **DS18561882** action.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is designed to assess the effect of **DS18561882** on the viability of breast cancer cells, such as MDA-MB-231.

Materials:

- Breast cancer cell line (e.g., MDA-MB-231)

- Complete growth medium (e.g., DMEM with 10% FBS)
- **DS18561882**
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:

- **Cell Seeding:** Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **DS18561882** in complete growth medium. The final concentrations should typically range from 1 nM to 10 μ M. Add the diluted compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ value.

In Vivo Breast Cancer Xenograft Study

This protocol describes the establishment of a breast cancer xenograft model and the evaluation of the in vivo efficacy of **DS18561882**.

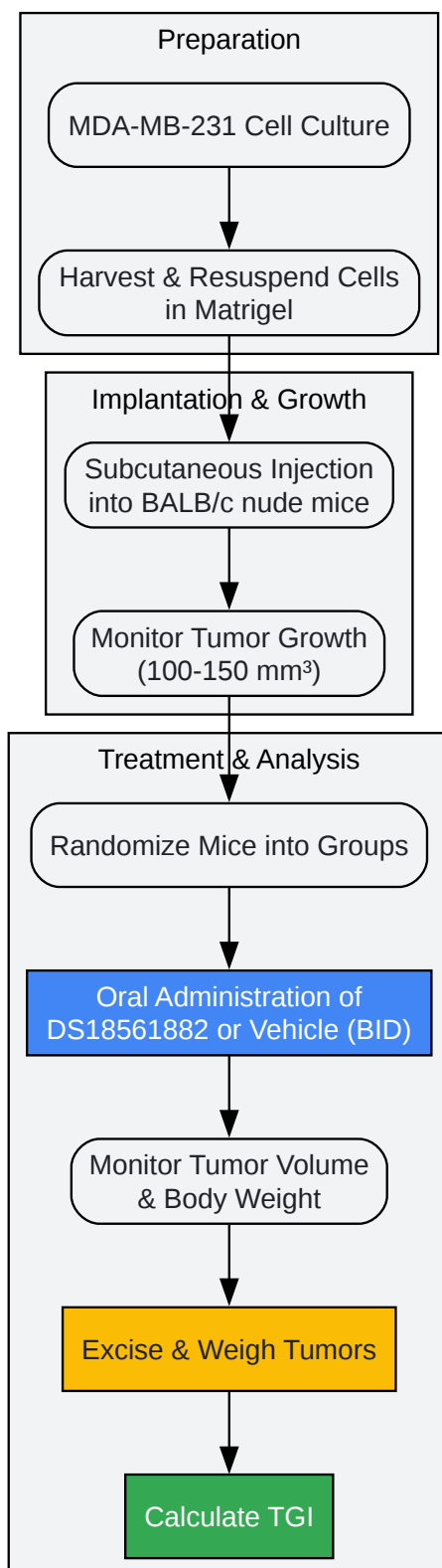
Materials:

- Female BALB/c nude mice (5-6 weeks old)
- MDA-MB-231 human breast cancer cells
- Matrigel
- **DS18561882**
- Vehicle (e.g., 0.5% methylcellulose)
- Calipers
- Animal balance

Procedure:

- **Cell Preparation:** Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5×10^7 cells/mL.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Treatment:** When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer **DS18561882** (e.g., 30, 100, 300 mg/kg) or vehicle orally twice daily (BID).

- Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.



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Figure 2: Experimental workflow for the in vivo xenograft study.

Western Blot Analysis for Pathway Modulation

This protocol can be used to assess the effect of **DS18561882** on the AKT/mTOR signaling pathway.

Materials:

- Breast cancer cells treated with **DS18561882**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: Treat breast cancer cells with **DS18561882** for the desired time. Lyse the cells with lysis buffer and collect the protein lysates.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Conclusion

DS18561882 represents a promising therapeutic agent for the treatment of breast cancer by targeting the metabolic vulnerability of MTHFD2-overexpressing tumors. The provided protocols offer a framework for the preclinical evaluation of **DS18561882**, enabling researchers to further investigate its mechanism of action and antitumor efficacy. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

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References

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